N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide
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Description
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide, also known as 4-Amino-3-methylphenoxypropionamide, is a compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular weight of 207.27 g/mol and a melting point of 99.5 °C. The compound is soluble in water, ethanol, and methanol, and is used as a reagent in organic synthesis. 4-Amino-3-methylphenoxypropionamide has been studied extensively in the fields of biochemistry and physiology due to its unique properties and potential applications.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulators (SARMs): Research on compounds similar to N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide has focused on their role as SARMs. Studies have examined their pharmacokinetics and metabolism in animal models, aiming to understand their potential therapeutic applications for androgen-dependent diseases. One study explored the pharmacokinetics and metabolism of S-1, a SARM, revealing insights into its absorption, distribution, metabolism, and excretion in rats. The findings indicated low clearance, moderate volume of distribution, and extensive metabolism, highlighting the compound's potential for therapeutic use with a focus on benign hyperplasia treatment (Wu et al., 2006).
Therapeutic Applications
- Antibacterial and Antifungal Activities: Novel derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties. Certain compounds have shown significant activity, comparable to standard treatments like Ampicillin and Flucanazole, against a range of microbial strains. This suggests potential applications in developing new antimicrobial agents (Helal et al., 2013).
Synthesis and Chemical Properties
- Synthesis of Bulky Alkylaminophenol Chelates: The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, closely related to this compound, has been described. These compounds are synthesized through the Mannich reaction and offer potential for further functionalization. They represent an important class of N,O-ligands for the coordination of transition metals, suggesting applications in responsive systems within coordination chemistry (Olesiejuk et al., 2018).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-15(10-11)20-12(2)16(19)18-14-8-6-13(17)7-9-14/h3-10,12H,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXTEZOODZMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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